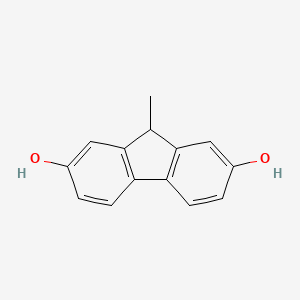

9-methyl-9H-fluorene-2,7-diol

説明

Historical Context and Discovery

The discovery and characterization of this compound emerged from the broader historical development of fluorene chemistry, which traces its origins to the nineteenth century when Marcellin Berthelot first identified fluorene in coal tar extracts in 1867. The parent compound fluorene, despite its name suggesting a relationship to fluorine, derives its nomenclature from the characteristic violet fluorescence it exhibits under specific conditions. The development of fluorene derivatives, including hydroxylated variants, became a significant area of research as chemists recognized the potential for functionalization at various positions of the fluorene backbone.

The specific compound this compound represents a more recent advancement in fluorene chemistry, with its formal identification and registration occurring in the early twenty-first century. Chemical databases indicate that the compound was first created in computational records in 2007, with subsequent modifications and updates continuing through 2025. This timeline reflects the compound's emergence as a subject of systematic investigation rather than its initial synthesis, which likely preceded formal database registration by several years.

特性

IUPAC Name |

9-methyl-9H-fluorene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-8-13-6-9(15)2-4-11(13)12-5-3-10(16)7-14(8)12/h2-8,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXQHDNHODRXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620836 | |

| Record name | 9-Methyl-9H-fluorene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408336-09-4 | |

| Record name | 9-Methyl-9H-fluorene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Hydroxylation of 9-Methylfluorene

This method involves the direct hydroxylation of 9-methylfluorene using oxidizing agents. The process typically employs reagents that can introduce hydroxyl groups at the desired positions (2 and 7) on the fluorene ring.

Reaction Overview:

$$ \text{9-Methylfluorene} + \text{Oxidizing Agent} \rightarrow \text{this compound} $$

- Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other mild oxidants.

- Solvent system: Aqueous or organic solvents like dichloromethane or acetic acid.

- Temperature: Typically maintained between 0°C to room temperature to control reaction specificity.

- Catalysts (if required): Acidic or basic catalysts to enhance selectivity.

- High specificity for hydroxylation at the 2 and 7 positions.

- Moderate to high yields depending on reaction conditions.

- Overoxidation can lead to byproducts such as quinones.

- Requires careful control of reaction parameters to avoid undesired side reactions.

Industrial Production Methods

The industrial synthesis of this compound scales up the hydroxylation process using optimized reaction conditions for yield and purity. Continuous flow reactors are often employed to enhance efficiency and scalability.

Continuous Flow Hydroxylation

In this method, reagents are continuously fed into a reactor system where the hydroxylation occurs under controlled temperature and pressure conditions.

- Reactor type: Continuous flow reactor.

- Reagents: Similar oxidizing agents as in laboratory-scale synthesis.

- Optimization: Reaction time, reagent concentration, and flow rate are optimized for maximum yield.

- Enhanced reaction control reduces byproduct formation.

- Scalable for large-scale production.

Alternative Synthetic Approaches

Functional Group Transformation

Another method involves transforming pre-functionalized fluorene derivatives (e.g., halogenated or nitro-substituted fluorenes) into the desired diol compound via reduction or substitution reactions.

- Halogenation or nitration of fluorene derivatives.

- Reduction or substitution to introduce hydroxyl groups at the desired positions.

- Allows for selective modification of specific positions on the fluorene ring.

- Useful when starting materials are readily available.

- Multi-step process increases complexity and cost.

- Lower overall yield compared to direct hydroxylation.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Hydroxylation of 9-Methylfluorene | KMnO₄, CrO₃; solvents like CH₂Cl₂ | Moderate to High | High specificity for diol formation | Risk of overoxidation |

| Continuous Flow Hydroxylation | Oxidants in continuous flow reactor | High | Scalable; reduced byproduct formation | Requires specialized equipment |

| Functional Group Transformation | Halogenated/nitro fluorenes | Moderate | Selective modification possible | Multi-step process; lower yield |

Notes on Optimization

To maximize yield and purity during synthesis:

- Reaction Monitoring: Use techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor progress.

- Temperature Control: Maintain optimal temperatures to prevent side reactions.

- Purification: Employ recrystallization or column chromatography to isolate the product with high purity.

化学反応の分析

Types of Reactions

9-Methyl-9H-fluorene-2,7-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 9-methyl-9H-fluorenone-2,7-dione.

Reduction: Formation of 9-methyl-9H-dihydrofluorene-2,7-diol.

Substitution: Formation of 2,7-dialkoxy-9-methyl-9H-fluorene derivatives.

科学的研究の応用

9-Methyl-9H-fluorene-2,7-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

作用機序

The mechanism of action of 9-methyl-9H-fluorene-2,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity, affecting cellular processes such as oxidative stress and signal transduction .

類似化合物との比較

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Electronic Properties : Fluorene derivatives with alkyl chains (e.g., dioctyl) exhibit low band gaps (~1.84 eV) and high solubility, ideal for photovoltaic applications . The diol groups in the target compound may instead favor aqueous solubility and bioactivity.

- Biological Activity : Phenanthrene diols show cytotoxicity, suggesting that this compound could be explored for similar anticancer mechanisms .

- Synthetic Flexibility : The 2,7-positions in fluorenes are reactive sites for functionalization, enabling tailored properties for optoelectronics or drug design .

生物活性

9-Methyl-9H-fluorene-2,7-diol is an organic compound with the molecular formula and a molecular weight of approximately 212.24 g/mol. This compound features a fluorene backbone with hydroxyl groups at the 2 and 7 positions, which significantly influence its chemical reactivity and biological properties. Recent studies have highlighted its potential applications in various fields, particularly in biological research due to its antimicrobial and anticancer activities.

Chemical Structure and Properties

The unique structure of this compound allows it to engage in diverse chemical reactions:

- Oxidation : Converts to 9-methyl-9H-fluorenone-2,7-dione.

- Reduction : Forms 9-methyl-9H-dihydrofluorene-2,7-diol.

- Substitution : Produces 2,7-dialkoxy-9-methyl-9H-fluorene derivatives.

The presence of hydroxyl groups enables hydrogen bonding with biological macromolecules, influencing their conformation and functionality.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against multidrug-resistant strains of bacteria and fungi, showing promising results that suggest potential therapeutic applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). The mechanism of action is believed to involve the compound's ability to induce oxidative stress within cancer cells, leading to apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Tested Against | Observations |

|---|---|---|

| Antimicrobial | Multidrug-resistant bacteria | Significant inhibition observed |

| Anticancer | A549, MDA-MB-231 cell lines | Induced apoptosis through oxidative stress |

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl groups facilitate interactions with proteins and nucleic acids, altering their structure and function.

- Redox Reactions : The compound's redox-active nature allows it to participate in electron transfer processes within biological systems, potentially influencing signaling pathways related to oxidative stress .

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Study : A recent study synthesized derivatives based on this compound and tested them against various pathogens. Results indicated that some derivatives exhibited enhanced antibacterial properties compared to standard antibiotics.

- Cancer Cell Line Inhibition : In a comparative study against established chemotherapeutics like Taxol, certain derivatives showed comparable or superior efficacy in inhibiting the proliferation of cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for 9-methyl-9H-fluorene-2,7-diol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce substituents to the fluorene backbone. For example, fluorene derivatives are synthesized via lithiation at low temperatures (−78°C) using n-butyllithium in THF, followed by quenching with electrophiles like alkyl halides (e.g., methyl iodide) . Yield optimization requires strict anhydrous conditions and controlled stoichiometry. Side products like 9-methylene-9H-fluorene (95% purity) may form due to incomplete methylation . Table 1 : Comparison of Synthesis Yields for Fluorene Derivatives

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Lithiation + Methylation | n-BuLi/THF | 31–45 | |

| Friedel-Crafts Alkylation | AlCl₃/DCM | 25–35 |

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.5–2.0 ppm). Diastereotopic protons in chiral derivatives split into multiplets .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving dihedral angles (e.g., 71.97° between fluorene systems) and hydrogen bonds (C–H⋯Cl interactions) . Data-to-parameter ratios >13 ensure refinement reliability .

- Mass Spectrometry : High-resolution MS (e.g., NIST databases) confirms molecular ions (e.g., m/z 238.28 for methyl esters) .

Q. What safety protocols are critical when handling 9-methyl-9H-fluorene derivatives in the lab?

- Methodological Answer :

- Use fume hoods to avoid inhalation (evacuate to fresh air if exposed) .

- Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy .

- Store in inert atmospheres (Ar/N₂) to prevent oxidation.

Advanced Research Questions

Q. How can structural isomerism in 9-methyl-9H-fluorene derivatives lead to conflicting crystallographic data?

- Methodological Answer : Fluorene derivatives exhibit polymorphism and conformational flexibility. For example, intramolecular C–H⋯Cl hydrogen bonds may stabilize one isomer over another, altering packing motifs . Discrepancies arise when refinement software (e.g., SHELXL) misassigns torsional angles. Cross-validate with DFT calculations (e.g., Gaussian) and neutron diffraction to resolve ambiguities .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for fluorene-based compounds?

- Methodological Answer :

- NMR Anomalies : Dynamic proton exchange (e.g., hydroxyl groups) broadens peaks. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR .

- MS Fragmentation : Matrix effects in MALDI-TOF may suppress ionization. Validate with ESI-MS and isotopic pattern analysis .

- Cross-Technique Validation : Compare X-ray-derived bond lengths with computational models (e.g., B3LYP/6-31G*) .

Q. How can reaction conditions be optimized to minimize by-products like 9-methylene-9H-fluorene?

- Methodological Answer :

- Temperature Control : Maintain −78°C during lithiation to prevent over-alkylation .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cross-coupling reactions .

- In Situ Monitoring : Use HPLC or GC-MS (e.g., DB-5 columns) to track intermediate formation .

Q. What computational methods predict the photophysical properties of this compound?

- Methodological Answer :

- TD-DFT : Calculate excitation energies (e.g., CAM-B3LYP functional) to model UV-Vis absorption spectra.

- Solvatochromism : Include solvent effects (e.g., PCM model) for accuracy in polar solvents .

- Nonlinear Optics : Hyperpolarizability (β) calculations identify candidates for optoelectronic applications .

Data Contradiction Analysis

Q. Why might crystallographic refinement (e.g., SHELXL) fail to converge for fluorene derivatives?

- Methodological Answer :

- Twinned Crystals : Use PLATON’s TWINABS to handle pseudo-merohedral twinning .

- Disorder Modeling : Split occupancy for flexible methyl groups; apply restraints to ADPs .

- Data Quality : Ensure redundancy (Rint < 0.05) and completeness (>95%) at high resolution (≤1.0 Å) .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。